L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine is a peptide composed of multiple serine and lysine residues. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: Serine residues can be oxidized to form serine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine aldehydes or acids.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory activities.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme Inhibition: The peptide may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cell surface receptors, influencing cellular responses.
Signal Transduction: The peptide may play a role in intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Seryl-L-α-aspartyl-L-lysyl-L-proline: Another peptide with similar amino acid composition but different sequence and properties.
Semaglutide: A polypeptide used in the treatment of type 2 diabetes, with a different sequence and therapeutic application.
Uniqueness
L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine is unique due to its specific sequence of serine and lysine residues, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
827046-17-3 |
---|---|
Molekularformel |
C24H44N8O14 |
Molekulargewicht |
668.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H44N8O14/c25-4-2-1-3-12(27-20(41)14(7-35)30-21(42)13(6-34)28-18(39)11(26)5-33)19(40)29-15(8-36)22(43)31-16(9-37)23(44)32-17(10-38)24(45)46/h11-17,33-38H,1-10,25-26H2,(H,27,41)(H,28,39)(H,29,40)(H,30,42)(H,31,43)(H,32,44)(H,45,46)/t11-,12-,13-,14-,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
VOSVKHKANVYZQP-TYXVVTFGSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.